molecular formula C25H23N3O3 B7692732 N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7692732
M. Wt: 413.5 g/mol
InChI Key: LUFSETJTRPTGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA is a member of the oxadiazole family of compounds and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been proposed that N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its neuroprotective effects through the inhibition of oxidative stress and inflammation. N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to modulate the levels of various neurotransmitters such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which contribute to inflammation. In addition, N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its relatively low toxicity compared to other compounds. N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to be stable under various conditions, making it a reliable compound for research. However, one limitation of using N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in various diseases such as Alzheimer's, Parkinson's, and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its effects on neurotransmitter systems.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the condensation of 3,5-dimethylphenylamine with 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and pyridine. The resulting product is then purified through column chromatography to obtain pure N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-8-10-19(11-9-16)24-27-25(31-28-24)21-6-4-5-7-22(21)30-15-23(29)26-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFSETJTRPTGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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